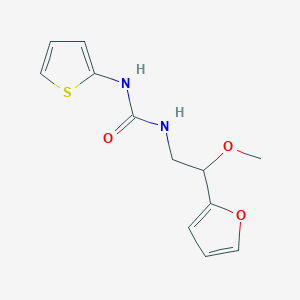

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea

Description

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is a urea-based heterocyclic compound featuring a furan-2-yl moiety linked via a methoxyethyl chain and a thiophen-2-yl group as substituents. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-methoxyethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-16-10(9-4-2-6-17-9)8-13-12(15)14-11-5-3-7-18-11/h2-7,10H,8H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNVKLAJTBBBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1=CC=CS1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea typically involves the reaction of furan-2-yl and thiophen-2-yl derivatives under specific conditions. One common method includes the reaction of 2-furylmethanol with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction forms an intermediate, which is then treated with urea under controlled temperature and pH conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.

Reduction: Formation of dihydrofuran and dihydrothiophene derivatives.

Substitution: Formation of various substituted furan and thiophene derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea has shown promise in various research applications:

Medicinal Chemistry

The compound's structural features allow it to interact with biological targets, making it a candidate for drug development. Key applications include:

- Anticancer Activity : Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by interfering with nucleic acid interactions or enzymatic functions.

- Antimicrobial Properties : The unique arrangement of functional groups may enhance its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways.

Materials Science

Its chemical properties lend themselves to applications in materials science, particularly in the development of:

- Conductive Polymers : The presence of thiophene rings is beneficial for creating conductive materials used in electronic devices.

- Sensors : The compound can be explored for use in chemical sensors due to its ability to interact with various analytes.

Research has demonstrated that similar urea derivatives can exhibit significant biological activities. For instance:

- A study on related compounds indicated that modifications in the furan or thiophene moieties could enhance binding affinities to specific receptors, leading to improved therapeutic effects.

Synthesis Optimization

Recent advancements in synthetic methodologies have focused on improving yields and reducing environmental impact. Continuous flow reactors have been employed to streamline the synthesis process, allowing for better control over reaction conditions and product purity.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Substituent Impact on Bioactivity: The quinoxaline-based urea derivative (Table, Row 1) demonstrates potent inhibition of ACSS2, an enzyme involved in lipid metabolism, highlighting the importance of aromatic heterocycles (thiophene, quinoxaline) in enzyme binding . Replacement of the methoxy group with a hydroxyl group (Table, Row 3) may enhance solubility but reduce metabolic stability due to increased polarity .

Heterocyclic Core Variations :

- Pyrimidin-2-ol derivatives (Table, Row 4) exhibit anticancer activity, suggesting that fused heterocyclic systems (e.g., benzofuran-pyrimidine) synergize to enhance cytotoxicity .

- Benzoimidazotriazole-containing compounds (Table, Row 5) are prioritized in material science for fluorescence applications, indicating that electron-rich cores improve optoelectronic properties .

Spectroscopic Characteristics :

- Urea derivatives with furan and thiophene substituents (e.g., CAP-1 in ) show distinct NMR profiles, such as aromatic proton shifts at δ 6.0–7.5 ppm and methylene/methoxy signals near δ 3.0–4.5 ppm . These patterns align with the target compound’s expected spectral features.

Synthetic Methodologies: Most analogues are synthesized via base-catalyzed condensation (e.g., KOH in ethanol) or fragment-based crystallographic screening . The methoxyethyl group in the target compound likely requires selective alkylation or etherification during synthesis.

Biological Activity

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is a novel organic compound characterized by its unique structural features, including furan and thiophene rings, which are known for their significant biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 294.37 g/mol. The presence of both furan and thiophene rings contributes to its aromatic character and potential reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.37 g/mol |

| Structural Features | Furan, Thiophene, Urea |

Synthesis Methods

The synthesis of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. Common synthetic routes include:

- Condensation Reaction : Starting materials such as furan-2-carbaldehyde and thiophene-2-carbaldehyde react with 2-methoxyethylamine to form Schiff bases.

- Formation of Urea : The Schiff bases undergo further reaction with isocyanates to yield the final urea derivative.

These methods have been optimized to enhance yield and purity, making them suitable for potential industrial applications.

Antimicrobial Properties

Research indicates that compounds structurally similar to 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea exhibit notable antimicrobial activity. For instance, derivatives containing furan and thiophene moieties have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus .

A study investigating the antibacterial activity of related compounds found that they displayed a broad spectrum of activity against several bacterial strains, suggesting that 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea may also possess similar properties.

Cytotoxicity Studies

Cytotoxicity assays on human cancer cell lines have revealed that urea derivatives can inhibit cell proliferation effectively. For instance, compounds with similar structures demonstrated IC50 values ranging from 11 μM to 25 μM against various cancer cell lines . This suggests that 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea may also exhibit cytotoxic effects worthy of further investigation.

The biological activity of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. The furan and thiophene rings can engage in π–π interactions and hydrogen bonding, influencing the compound’s biological efficacy .

Case Studies

Several studies have explored related compounds' biological activities:

-

Antimicrobial Activity : A derivative demonstrated significant inhibition against Bacillus subtilis, while others showed bactericidal effects against E. coli and Salmonella typhi .

Pathogen Activity Type Result E. coli Bactericidal Effective at low MIC Salmonella typhi Bacteriostatic Moderate inhibition Bacillus subtilis No inhibition Resistant - Cytotoxicity : In vitro studies on various cancer cell lines indicated that certain urea derivatives showed promising antiproliferative effects .

Q & A

What synthetic methodologies are reported for preparing 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea?

Basic Question | Synthesis

Answer:

The compound can be synthesized via urea coupling reactions between functionalized amine and isocyanate precursors. A key step involves introducing the furan-2-yl and thiophen-2-yl moieties through catalytic cross-coupling or nucleophilic substitution. For example:

- Step 1 : Synthesize the 2-(furan-2-yl)-2-methoxyethylamine intermediate using ruthenium-catalyzed alkylation of furan derivatives with acrylic acid esters, as demonstrated in analogous furan/thiophene functionalization studies .

- Step 2 : React the amine with a thiophen-2-yl isocyanate derivative under anhydrous conditions (e.g., THF, 0–60°C) to form the urea bond.

Key Considerations : Optimize reaction time and temperature to avoid decomposition of the methoxyethyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required .

How can the crystal structure of this compound be resolved, and what software is recommended?

Basic Question | Structural Analysis

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Use slow evaporation of a dichloromethane/methanol mixture (1:1 v/v) to obtain high-quality crystals.

- Data Collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 200 K to minimize thermal motion .

- Refinement : Use SHELXL for small-molecule refinement. The software handles disorder in flexible groups (e.g., methoxyethyl chain) and refines hydrogen bonding networks (e.g., urea N–H···O interactions) .

Example Parameters :

| Metric | Value |

|---|---|

| R-factor | <0.05 (high quality) |

| Data/Parameter | >10:1 |

What biochemical assays are suitable for evaluating its ACSS2 inhibition activity?

Advanced Question | Enzyme Inhibition

Answer:

ACSS2 (Acetyl-CoA Synthetase 2) inhibition can be assessed using:

- Fluorescence Polarization Assay : Measure AMP production (a byproduct of ACSS2 catalysis) using TranSscreener® AMP kits. The compound’s IC₅₀ is determined by dose-response curves (0.1–100 µM) .

- Cellular Lipidomics : Treat cancer cell lines (e.g., T24 bladder carcinoma) for 24 hours and quantify lipid depletion via LC-MS. Normalize to controls (e.g., TRT-HU1 cells) to confirm specificity .

Key Finding : Structural analogs (e.g., VY-3-249) show >50% lipid reduction at 10 µM, suggesting similar urea derivatives may target ACSS2’s ATP-binding pocket .

How do structural modifications (e.g., substituents on furan/thiophene) impact bioactivity?

Advanced Question | Structure-Activity Relationship (SAR)

Answer:

- Furan Modifications : Replacing the methoxyethyl group with bulkier substituents (e.g., cyclopropane) reduces ACSS2 inhibition due to steric hindrance in the ATP-binding site.

- Thiophene Modifications : Adding electron-withdrawing groups (e.g., Cl) to the thiophene ring enhances binding affinity (ΔΔG ≈ −1.2 kcal/mol) via hydrophobic interactions .

SAR Table :

| Modification Site | Group | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Furan-2-yl | Methoxyethyl | 5.2 | Optimal solubility |

| Thiophen-2-yl | Chlorine | 3.8 | Enhanced binding affinity |

What computational methods support mechanistic studies of its enzyme interactions?

Advanced Question | Computational Chemistry

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to ACSS2 (PDB: 6NIB). The urea carbonyl forms hydrogen bonds with Thr-298 and Lys-302, while the thiophene ring engages in π-π stacking with Phe-305 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

How is photophysical characterization performed for derivatives with fluorescent properties?

Advanced Question | Spectroscopy

Answer:

- Two-Photon Absorption (2PA) : Measure cross-sections (δ) using femtosecond pulses (700–1000 nm). The compound’s δ ≈ 50 GM at 820 nm suggests potential for bioimaging .

- Fluorescence Lifetime : Use time-correlated single-photon counting (TCSPC) with a picosecond diode laser. A monoexponential decay (τ ≈ 2.5 ns) indicates minimal aggregation in aqueous media .

What strategies resolve contradictions in biological activity across cell lines?

Advanced Question | Data Analysis

Answer:

- Hypothesis Testing : If activity varies (e.g., potent in T24 but weak in RT4 cells), perform kinetic assays to compare ACSS2 expression (Western blot) and compound permeability (LC-MS intracellular concentration).

- Metabolomic Profiling : Use untargeted metabolomics (GC-MS) to identify compensatory pathways (e.g., fatty acid oxidation) that reduce efficacy in resistant lines .

How is the compound’s stability assessed under physiological conditions?

Advanced Question | Pharmacokinetics

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.